molecular formula C17H19N3O2S B5715587 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

Numéro de catalogue B5715587
Poids moléculaire: 329.4 g/mol
Clé InChI: QJAKDJWVPNOLDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and improve cardiac function.

Mécanisme D'action

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist exerts its therapeutic effects by selectively binding to 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, a chemokine receptor that is involved in various physiological and pathological processes. By blocking the activation of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist can inhibit the downstream signaling pathways that promote cancer cell growth, inflammation, and cardiac dysfunction.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and migration, reduction of inflammation, and improvement of cardiac function. It has also been shown to modulate the immune response and enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific signaling pathways. However, its limitations include its relatively low solubility and stability, which can affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist, including the optimization of its synthesis method to improve its solubility and stability, the identification of novel therapeutic targets for 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist, and the evaluation of its efficacy in preclinical and clinical trials for various diseases. Additionally, the development of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist as a diagnostic tool for cancer and other diseases is also a promising area of research.
Conclusion:
In conclusion, 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist is a promising chemical compound that has potential therapeutic applications in various diseases. Its selective binding to 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide and inhibition of downstream signaling pathways make it a valuable tool for studying the pathogenesis of cancer, inflammation, and cardiovascular diseases. The optimization of its synthesis method and evaluation of its efficacy in preclinical and clinical trials will pave the way for its future use in clinical practice.

Méthodes De Synthèse

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-bromo-3-nitrobenzoic acid, followed by reduction with palladium on carbon and hydrogen gas. The intermediate product is further reacted with cyclohexyl isocyanate to obtain the final product.

Propriétés

IUPAC Name

4-(cyclohexanecarbonylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-17-18-10-11-23-17/h6-12H,1-5H2,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAKDJWVPNOLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(cyclohexylcarbonyl)amino]-N-(1,3-thiazol-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.